molecular formula C7H5BrFNO2 B1278343 2-(Bromomethyl)-4-fluoro-1-nitrobenzene CAS No. 82420-35-7

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Cat. No. B1278343
CAS RN: 82420-35-7
M. Wt: 234.02 g/mol
InChI Key: ZODQWFPDKBKNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-4-fluoro-1-nitrobenzene is a chemical compound that is related to various nitrobenzene derivatives. It contains a bromomethyl group and a fluoro group attached to a benzene ring which also carries a nitro functional group. This compound is of interest due to its potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related bromomethyl nitrobenzene compounds has been explored in several studies. For instance, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide has been shown to produce 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species, depending on the presence of a proton donor during the electrolysis process . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination . These studies provide insights into the synthetic routes that could be adapted for the synthesis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, 1-fluoro-2,5-dimethoxy-4-nitrobenzene was characterized by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR . Additionally, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded and analyzed using DFT calculations, providing information on the influence of substituents on the benzene ring .

Chemical Reactions Analysis

The reactivity of bromomethyl nitrobenzene derivatives has been studied in different contexts. The radical anions of 1-bromo-4-nitrobenzene were found to be reactive in an ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that the presence of a bromomethyl group could also influence the reactivity of the nitrobenzene moiety in 2-(Bromomethyl)-4-fluoro-1-nitrobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the sensitivity of solid-phase microextraction methods for nitrobenzene compounds was found to vary with the concentration of methanol and absorption temperature . The catalytic reaction of 1-fluoro-2,4-dinitrobenzene with amines was studied, and the kinetics of this reaction were influenced by the concentration of surfactant, suggesting that similar factors could affect the reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 2-(Bromomethyl)-4-fluoro-1-nitrobenzene has been synthesized through various methods, one involving a four-step reaction starting from p-xylene. This process includes nitration, reduction, diazotization, and bromination, achieving a yield of 30% (Yan-min, 2007). Another synthesis approach starts from 3,4-dimethylbenzenamine, involving diazotization and bromination (Zhi-an, 2009).

  • Characterization Techniques : The characterization of such compounds is typically performed using techniques like GC-MS, 1H-NMR, and FT-IR. For instance, the structural confirmation of 1,4-Bis(bromomethyl)-2-fluorobenzene, a related compound, was achieved through 1H NMR and GC/MS analyses (Yan-min, 2007).

Chemical Properties and Applications

  • Role in Intermediate Compound Synthesis : Compounds like 2-(Bromomethyl)-4-fluoro-1-nitrobenzene often serve as key intermediates in the manufacture of other chemical products. For example, 2-Fluoro-4-bromobiphenyl, a similar compound, is a crucial intermediate in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material (Qiu et al., 2009).

  • Study of Molecular Dynamics and Interactions : Such compounds are also studied for their molecular ordering and interactions, particularly in fields like quantum mechanics and computer simulation. For example, a statistical analysis of molecular ordering of smectogenic compounds, which includes similar fluoronitrobenzene derivatives, has been conducted (Ojha et al., 2003).

  • Density Functional Theory Studies : The molecular geometries and internal rotational barriers of various nitro compounds, including those similar to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, have been calculated using density functional theory. This aids in understanding the steric effects and molecular behavior of such compounds (Chen & Chieh, 2002).

Advanced Material Applications

  • Use in Electronic Spectroscopy Studies : Some derivatives of nitrobenzene, closely related to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, are studied using electron transmission spectroscopy, providing insights into the electronic structure and behavior of these molecules (Asfandiarov et al., 2007).

  • Applications in Fluorination Processes : Research on the fluorination of aromatic compounds, including those with nitrobenzene structures, has been conducted. This research is crucial for understanding the reactivity and applications of these compounds in various chemical processes (Fedorov et al., 2015).

Safety And Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information about its toxicity, flammability, and safe handling procedures .

properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODQWFPDKBKNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441782
Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

CAS RN

82420-35-7
Record name 2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82420-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-4-fluoro-1-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

574 g (3.70 mol) of 5-fluoro-2-nitrotoluene and 659 g (3.70 mol) of N-bromosuccinimide were introduced into 3.7 l of chloroform, 30.0 g (183 mmol) of 2,2′-azobis-2-methylpropanenitrile were added, and the mixture was heated under reflux with irradiation by a UV lamp for 18 h. Cooling was followed by filtration with suction, and the filtrate was concentrated, the residue was taken up in diethyl ether and filtered with suction, and the filtrate was concentrated. The residue was dissolved in dichloromethane and petroleum ether and purified by flash chromatography (mobile phase: petroleum ether/ethyl acetate gradient) to result in 92.0 g (10% of theory) of the title compound.
Quantity
574 g
Type
reactant
Reaction Step One
Quantity
659 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Fluoro-2-nitrotoluene (9.3 g, 60 mmol), 1,3-dibromo-5,5-dimethylhydantoin (20 g, 70 mmol), and 1,1′-azobis(cyclohexanecarbonitrile) (VAZO 88, 600 mg, 2.5 mmol) were combined in C6H5Cl (600 ml) and stirred. Acetic acid (300 ul, 5.24 mmol) was added to the solution and the solution was stirred at 40° C. for 96 h. The crude reaction mixture was washed three times with hot NaHCO3 solution (200 ml, 80° C.), dried over magnesium sulfate, filtered and the solvent removed. The resulting crude red-orange solid was filtered through silica to yield a mixture that was about 1:1 brominated product and unbrominated starting material. The material was carried onto the next step without further purification. Pure material could be obtained from flash chromatography on silica (6:1 hexanes/EtOAc) to give a brown oil (3.84 g, 27%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
300 μL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Yield
27%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of (5-Fluoro-2-nitrophenyl) methanol (0.3 g, 1.75 mmol) in methylene chloride (5 mL0 was added triphenylphosphine (0.52 g, 2.01 mmol) and carbon tetrabromide (0.66 g, 2.01 mmol). After 3 hours, the reaction was concentrated and chromatographed using 3:1 hexane:ethyl acetate as eluant to provide 0.38 g (93%) of the desired product as white crystals. mp 38-41° C. Anal Calc'd for C7H5N3O2FBr: C, 35.93; H, 2.15; N, 5.99. Found: C, 35.97; H, 2.12; N, 5.91.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-4-fluoro-1-nitrobenzene
Reactant of Route 6
2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Citations

For This Compound
3
Citations
S Kumar, PH Ho, IJ Barve, CM Sun - ChemistrySelect, 2017 - Wiley Online Library
Enantiospecific Synthesis of Imidazoquinazolin‐2‐ones via Base‐Catalyzed Tandem Cyclization - Kumar - 2017 - ChemistrySelect - Wiley Online Library Skip to Article Content Skip to …
RL Ford - 2021 - indigo.uic.edu
Nitrosoarenes present intriguing synthetic targets due to their utility in forming new C–N bonds through ene-, nitroso-aldol, and electrocyclization type reactions. This utility has spurned …
Number of citations: 0 indigo.uic.edu
RM Rzasa, MR Kaller, G Liu, E Magal… - Bioorganic & medicinal …, 2007 - Elsevier
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that plays a critical role in the early development of the nervous system. Deregulation of CDK5 is believed to contribute …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.